molecular formula C18H16N2O4 B2987966 N-(2-furylmethyl)-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-29-9

N-(2-furylmethyl)-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2987966
CAS No.: 478259-29-9
M. Wt: 324.336
InChI Key: CQVCJXJYGGAARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative characterized by a 4-methoxybenzoyl group at the 4-position of the pyrrole ring and a 2-furylmethyl substituent on the carboxamide nitrogen. The methoxy group may enhance solubility, while the furylmethyl moiety contributes to moderate lipophilicity and metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-14-6-4-12(5-7-14)17(21)13-9-16(19-10-13)18(22)20-11-15-3-2-8-24-15/h2-10,19H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVCJXJYGGAARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-furylmethyl)-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide, with the CAS number 478259-29-9, is a compound belonging to the pyrrole-2-carboxamide class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O4, with a molecular weight of 324.34 g/mol. The structure features a pyrrole ring substituted with a furylmethyl group and a methoxybenzoyl moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of specific enzymes or pathways. For instance, pyrrole derivatives have been shown to inhibit mycobacterial enzymes such as MmpL3, which is crucial for the synthesis of mycolic acids in Mycobacterium tuberculosis. This inhibition leads to reduced bacterial growth and presents a promising avenue for developing new anti-tuberculosis agents .

Antimicrobial Activity

In a study focusing on pyrrole-2-carboxamides, compounds were evaluated for their anti-tuberculosis (anti-TB) activity. The results demonstrated that certain derivatives exhibited potent anti-TB activity with minimum inhibitory concentrations (MIC) as low as 0.016 µg/mL . The SAR analysis revealed that substituents on the pyrrole ring significantly influenced antimicrobial potency.

Anticancer Potential

Pyrrole derivatives have also been investigated for their anticancer properties. A related study highlighted that certain pyrrole compounds displayed cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrrole structure can enhance anticancer activity . The ability of these compounds to disrupt mitotic processes in cancer cells further underscores their therapeutic potential.

Study 1: Anti-Tuberculosis Activity

In a comprehensive study on the SAR of pyrrole-2-carboxamides, a series of compounds were synthesized and tested against drug-resistant strains of Mycobacterium tuberculosis. The most promising compound displayed excellent in vitro activity and was further evaluated for its pharmacokinetic properties and safety profile in vivo, indicating its potential as a lead candidate for anti-TB therapy .

Study 2: Cytotoxicity Against Cancer Cells

Another research effort focused on evaluating the cytotoxic effects of various pyrrole derivatives on human cancer cell lines. The findings indicated that specific substitutions on the pyrrole ring could enhance cytotoxicity while maintaining low toxicity towards normal cells. This dual action makes these compounds attractive candidates for further development in cancer therapeutics .

Data Tables

Compound Activity MIC (µg/mL) IC50 (µM) Remarks
Compound 1Anti-TB<0.016>64Potent against drug-resistant strains
Compound 2Cytotoxicity-<10Effective against multiple cancer lines
Compound 3Anti-TB0.5-Moderate activity, needs optimization

Comparison with Similar Compounds

Structural Analogues of Pyrrole-2-carboxamide Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name R Group (4-position) Amide Substituent Molecular Weight Key Properties/Activities Reference
N-(2-furylmethyl)-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide (Target) 4-(4-methoxybenzoyl) N-(2-furylmethyl) ~353.3* Hypothesized solubility from methoxy group -
4-(4-Fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide 4-(4-fluorobenzoyl) N-[3-(imidazolyl)propyl] 439.4 (CAS: 439111-52-1) Unknown activity; imidazole may enhance H-bonding
4-(2-Bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide 4-(2-bromo-6-fluorobenzoyl) N-(pyridin-3-yl) 408.2 (CAS: 1888305-96-1) High purity (98%); halogenated substituents increase logP
DM-20 (N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-...) Complex dihydropyridinyl Methoxy-dihydropyridinylmethyl - NMR data available; methoxy improves solubility
4-[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide 4-(isoxazolylcarbonyl) N-(4-pyridinylmethyl) 386.4 (CAS: 439109-64-5) Isoxazole adds rigidity; pyridine enhances solubility

*Calculated based on molecular formula.

Substituent Effects on Physicochemical and Pharmacological Properties

4-Position Substituents
  • Methoxybenzoyl (Target) : The electron-donating methoxy group enhances solubility via polarity and may stabilize interactions with aromatic residues in target proteins.
  • Halogenated Benzoyl () : Bromine and fluorine substituents increase molecular weight and lipophilicity (higher logP), which may improve membrane permeability but reduce aqueous solubility .
Amide Substituents
  • Smaller than imidazole or pyridine, it may reduce steric hindrance.
  • Pyridinyl () : Pyridine improves solubility via basicity and hydrogen bonding, as seen in compounds like 4-(2-Bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide .

Q & A

Q. What synthetic strategies are commonly employed to prepare pyrrole-carboxamide derivatives, and how can yield be optimized?

  • Methodological Answer : Pyrrole-carboxamide derivatives are typically synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate can react with substituted benzoyl chlorides in anhydrous solvents (e.g., DCM or THF) under nitrogen, yielding intermediates that are further functionalized. Yield optimization involves:
  • Precursor selection : Use of electron-withdrawing groups (e.g., sulfonamides) to enhance reactivity .
  • Solvent conditions : Polar aprotic solvents improve solubility and reaction kinetics.
  • Catalysis : Amine bases (e.g., triethylamine) neutralize HCl byproducts.
    Example yields: 22–36% for similar compounds .

Q. Which analytical techniques are critical for characterizing pyrrole-carboxamide derivatives?

  • Methodological Answer : Key techniques include:
Technique Application Example Data
1H NMR Confirms substituent positions and stereochemistryδ 8.56 ppm (aromatic protons)
ESIMS Determines molecular weightm/z 393.0 (M+1)
HPLC/SFC Assesses purity (>98%)Retention times: 1.29–2.45 min
LCMS Validates molecular ion and purity89.09–99.69% purity

Q. How can researchers assess the chemical stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies involve:
  • Thermogravimetric Analysis (TGA) : Monitors decomposition temperatures.
  • HPLC Reanalysis : Tracks purity changes over time (e.g., 6–12 months at –20°C).
  • Light Sensitivity Tests : Expose samples to UV/visible light and compare degradation via NMR or LCMS .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures in structurally related pyrrole-carboxamides?

  • Methodological Answer : Enantiomer separation is achieved via Supercritical Fluid Chromatography (SFC) with chiral stationary phases (e.g., Chiralpak® AD-H). Example conditions:
  • Mobile phase: CO₂/isopropanol (70:30)
  • Flow rate: 3 mL/min
  • Retention times: 1.41 min (Enantiomer I) vs. 2.45 min (Enantiomer II) .
    Post-separation, Circular Dichroism (CD) confirms absolute configuration.

Q. How can discrepancies in biological activity data between enantiomers be systematically analyzed?

  • Methodological Answer :
  • Dose-Response Assays : Compare IC₅₀ values for each enantiomer (e.g., antiviral activity).
  • Molecular Docking : Simulate binding affinities to target proteins (e.g., viral proteases).
  • Metabolic Stability Tests : Assess hepatic microsome degradation rates using LC-MS/MS.
    Example: Enantiomer I of a related compound showed 10-fold higher potency than Enantiomer II .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Use QSPR/QSAR models with parameters like:
  • LogP : Predicts lipophilicity (target range: 2–4 for blood-brain barrier penetration).
  • Polar Surface Area (PSA) : <90 Ų for oral bioavailability.
    Tools: Schrödinger’s QikProp, SwissADME. Validate predictions with in vitro Caco-2 permeability assays .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR or mass spectrometry data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Repeat experiments under identical conditions.
  • Alternative Techniques : Use 13C NMR or 2D-COSY to resolve overlapping signals.
  • High-Resolution MS (HRMS) : Confirm molecular formula (e.g., m/z 463.96 for C₂₄H₂₆ClN₇O ).
    Example: Discrepancies in ESIMS m/z values may arise from adduct formation (e.g., Na⁺/K⁺), requiring ion-source optimization .

Biological Activity Profiling

Q. What in vitro assays are recommended for evaluating the antiviral potential of this compound?

  • Methodological Answer :
  • Plaque Reduction Assay : Measure viral titer inhibition in Vero cells.
  • Time-of-Addition Studies : Identify the stage of viral replication inhibited.
  • Cytotoxicity Screening : Use MTT assays to determine selectivity indices (SI >10 is desirable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.